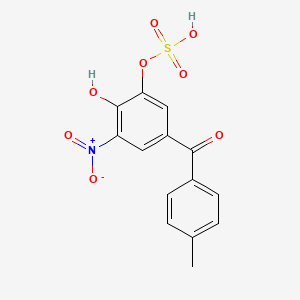

Tolcapone Sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO8S |

|---|---|

Molecular Weight |

353.31 g/mol |

IUPAC Name |

[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |

InChI Key |

HUWFZTJFROTQFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Historical Trajectory and Foundational Research of Tolcapone

Evolution of Catechol-O-Methyltransferase (COMT) Inhibitor Research

The journey to develop effective COMT inhibitors has been marked by distinct generations of compounds, each with its own set of characteristics and challenges.

The concept of inhibiting COMT to treat Parkinson's disease emerged from the understanding that the enzyme plays a crucial role in the metabolic breakdown of levodopa (B1675098), the primary treatment for the condition. acs.orgokayama-u.ac.jp The earliest COMT inhibitors, often referred to as the "first generation," were developed following the partial purification and characterization of COMT in 1958. okayama-u.ac.jp These initial compounds included derivatives of pyrogallol (B1678534) and catechols, such as gallic acid and caffeic acid. acs.org

However, these first-generation inhibitors were beset by significant limitations. They exhibited low efficacy, a lack of selectivity for the COMT enzyme, and notable toxicity. okayama-u.ac.jprsc.org Compounds like pyrogallol were found to be non-specific, affecting a range of enzyme systems, and were also short-acting and toxic. tandfonline.com Another early example, nitecapone, while effective, demonstrated toxicity that ultimately prevented its clinical development. tandfonline.comtandfonline.com These shortcomings rendered them unsuitable for widespread clinical use and spurred the search for more refined therapeutic agents. okayama-u.ac.jpnih.gov

The interest in COMT inhibitors was rekindled in the late 1980s with the advent of potent and selective second-generation compounds. scholarsresearchlibrary.com These newer inhibitors, which include tolcapone (B1682975) and entacapone (B1671355), were specifically designed to have better pharmacokinetic properties than their predecessors. acs.org The primary goal of these second-generation inhibitors is to block the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain and prolonging its therapeutic effect. okayama-u.ac.jp

Tolcapone (Ro 40-7592) and entacapone (OR-611) are both nitrocatechol-based reversible inhibitors of COMT. acs.orgscholarsresearchlibrary.com Tolcapone was initially released in Europe, the USA, and Canada in 1997 and 1998. researchgate.netmedlink.com Unlike entacapone, which acts primarily in the periphery, tolcapone is capable of crossing the blood-brain barrier and inhibiting COMT in the central nervous system as well. tandfonline.comdrugs.com This dual action was a significant advancement in the field. However, the clinical use of tolcapone became restricted due to concerns about potential liver toxicity. tandfonline.commdpi.com Despite these concerns, the development of second-generation inhibitors represented a major step forward in optimizing levodopa therapy for Parkinson's disease. tandfonline.com

Preclinical Development Milestones of Tolcapone

The preclinical evaluation of tolcapone provided a comprehensive understanding of its pharmacological profile before its introduction into clinical practice.

Tolcapone, chemically identified as (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a yellow, odorless, non-hygroscopic, crystalline compound. drugbank.comwikipedia.org It was developed as a potent, selective, and reversible inhibitor of COMT. drugbank.comwikipedia.org Preclinical models demonstrated that tolcapone effectively inhibited COMT in various tissues, including the gut, brain, and liver. tandfonline.com Its mechanism of action is centered on its ability to selectively bind to the catalytic site of COMT with a higher affinity than natural catecholamines, thereby preventing the metabolism of levodopa. wikipedia.org

Early studies in preclinical models and healthy volunteers established the fundamental pharmacokinetic and pharmacodynamic properties of tolcapone.

Pharmacokinetics: Tolcapone exhibits linear pharmacokinetics and is rapidly absorbed after oral administration, reaching maximum plasma concentrations in approximately 2 hours. tandfonline.comnih.gov It has an elimination half-life of about 2 to 3 hours. tandfonline.com The absolute bioavailability of an oral dose is around 65%. wikipedia.org Tolcapone is highly bound to plasma proteins, primarily albumin (>99.9%), which results in a small steady-state volume of distribution of 9 liters. drugs.comwikipedia.org Metabolism is extensive, with the main pathway being glucuronidation to an inactive conjugate. drugs.comdrugbank.com Only a very small fraction (0.5%) of the drug is excreted unchanged in the urine. drugs.comdrugbank.com

Table 1: Preclinical Pharmacokinetic Parameters of Tolcapone

| Parameter | Value | Source |

| Time to Maximum Concentration (Tmax) | ~2 hours | tandfonline.comwikipedia.org |

| Elimination Half-life (t1/2) | 2-3 hours | tandfonline.com |

| Absolute Bioavailability | ~65% | wikipedia.org |

| Plasma Protein Binding | >99.9% | drugs.com |

| Volume of Distribution (Vd) | 9 L | drugs.com |

| Primary Metabolism Route | Glucuronidation | drugs.comdrugbank.com |

| Unchanged in Urine | 0.5% | drugs.comdrugbank.com |

Pharmacodynamics: Preclinical studies confirmed that tolcapone is a potent and reversible inhibitor of COMT. researchgate.net In healthy volunteers, oral administration of tolcapone led to a rapid, dose-dependent, and reversible inhibition of COMT activity in erythrocytes. tandfonline.comeuropa.eu A single 200 mg dose resulted in over 80% inhibition of erythrocyte COMT activity. tandfonline.comeuropa.eu The primary pharmacodynamic effect when co-administered with levodopa is the alteration of levodopa's pharmacokinetics. Tolcapone increases the plasma elimination half-life of levodopa, which in turn doubles its relative bioavailability (area under the curve). tandfonline.comnih.gov This leads to more stable plasma concentrations of levodopa and a marked, dose-dependent decrease in the formation of its metabolite, 3-O-methyldopa (3-OMD). nih.goveuropa.eu

Table 2: Preclinical Pharmacodynamic Effects of Tolcapone

| Effect | Observation | Source |

| COMT Inhibition | Rapid, reversible, and dose-dependent | tandfonline.comeuropa.eu |

| Erythrocyte COMT Inhibition (200 mg dose) | >80% | tandfonline.comeuropa.eu |

| Levodopa Half-life | Increased | tandfonline.comnih.gov |

| Levodopa Bioavailability (AUC) | Approximately doubled | tandfonline.com |

| 3-O-methyldopa (3-OMD) Levels | Markedly decreased | nih.goveuropa.eu |

The emergence of hepatotoxicity in clinical use prompted a re-evaluation of tolcapone's preclinical safety profile. While initial regulatory animal studies had shown both tolcapone and entacapone to be safe with no reported toxicity, later in vitro studies sought to understand the mechanisms behind the observed liver issues. nih.govresearchgate.net

These re-evaluations identified that tolcapone can act as an uncoupler of mitochondrial oxidative phosphorylation in vitro at low micromolar concentrations (around 2.6–3 µM), a property not shared by entacapone to the same extent. researchgate.net Tolcapone was also shown to have cytotoxic properties at similar concentrations in rat hepatocytes. researchgate.net In contrast, preclinical studies with entacapone did not show evidence of hepatotoxicity. neurology.org A 24-month carcinogenicity study in rats did show renal epithelial tumors in the mid- and high-dose groups for tolcapone, but no renal toxicity was observed in the low-dose group. europa.eueuropa.eu This extensive preclinical scrutiny has been crucial in defining the risk-benefit profile of tolcapone.

Molecular and Biochemical Pharmacology of Tolcapone

Mechanism of Catechol-O-Methyltransferase Inhibition by Tolcapone (B1682975)

Tolcapone's primary pharmacological action is the inhibition of COMT, an enzyme responsible for the methylation and subsequent inactivation of catecholamine neurotransmitters and hormones. drugbank.commedlink.com This inhibition alters the pharmacokinetics of levodopa (B1675098), a precursor to dopamine (B1211576), leading to more sustained plasma levels. drugbank.comdrugs.comeuropa.eu

Reversible and Selective Inhibition Characteristics

Tolcapone is characterized as a selective and reversible inhibitor of COMT. wikipedia.orgscienceopen.comeuropa.eunih.gov This means that it binds to the enzyme in a non-permanent manner, allowing for the potential restoration of enzyme activity upon the drug's clearance. europa.eunih.gov Its selectivity ensures that it primarily targets COMT without significantly affecting other enzymes. wikipedia.orgdrugbank.comnih.gov Tolcapone acts on COMT in both the peripheral and central nervous systems. wikipedia.orgnih.govtocris.comdrugbank.com While its primary therapeutic effects are attributed to peripheral COMT inhibition, its ability to cross the blood-brain barrier and inhibit central COMT is also a notable characteristic. wikipedia.orgnih.govtg.org.autandfonline.com

Enzymatic Interaction Kinetics and Binding Affinity

The interaction between tolcapone and COMT is characterized by a high binding affinity. wikipedia.org The strength of this binding is quantified by the inhibition constant (Ki), which for tolcapone is approximately 2.5 nM. wikipedia.org This low Ki value signifies a strong affinity, indicating that tolcapone can effectively inhibit COMT even at low concentrations. wikipedia.org The pharmacological action of tolcapone stems from its role as a substrate for COMT. nih.gov The anionic form of tolcapone, resulting from the donation of a proton, exhibits a high affinity for COMT, displacing natural substrates like catecholamines and levodopa from the enzyme's catalytic center. nih.gov

Structural Basis of COMT-Tolcapone Interaction (e.g., Active Site Analysis)

The structural basis of the interaction between tolcapone and COMT involves the binding of tolcapone to the catalytic site of the enzyme. wikipedia.org This binding is facilitated by the catechol structure present in the tolcapone molecule, which mimics the natural substrates of COMT. drugbank.comnih.gov The presence of electron-withdrawing substituents on the tolcapone molecule enhances its ability to donate a proton, forming an anion with a high affinity for the COMT active site. nih.gov This high-affinity binding effectively blocks the access of endogenous catecholamines and levodopa to the catalytic center, thereby preventing their O-methylation. nih.gov

Substrate Specificity and Endogenous Catecholamine Modulation

By inhibiting COMT, tolcapone directly influences the metabolism of various endogenous and exogenous catechol compounds. drugbank.comeuropa.eumedscape.com This modulation has significant implications for neurotransmitter levels and the efficacy of certain medications.

Effects on Dopa and Catecholamine Metabolism

Tolcapone's inhibition of COMT leads to a decrease in the metabolism of levodopa (L-dopa), a primary treatment for Parkinson's disease. tg.org.aureliasmedia.com This results in an increased bioavailability and a prolonged plasma half-life of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine. wikipedia.orgreliasmedia.com Consequently, tolcapone can enhance striatal dopamine neurotransmission. nih.gov Studies have shown that co-administration of tolcapone with levodopa leads to increased extracellular levels of dopamine. nih.gov Furthermore, tolcapone can influence the levels of other catecholamines, such as dopamine, norepinephrine, and adrenaline, by preventing their degradation by COMT. medscape.comnih.gov

Impact on 3-O-Methyldopa (3-OMD) Formation Pathways

A key consequence of COMT inhibition by tolcapone is the significant reduction in the formation of 3-O-methyldopa (3-OMD), a major metabolite of levodopa. europa.eueuropa.eufda.gov In the presence of a decarboxylase inhibitor, COMT becomes the primary enzyme for levodopa metabolism, converting it to 3-OMD. drugbank.comdrugs.com High levels of 3-OMD can compete with levodopa for transport across the blood-brain barrier. wikipedia.orgwikipedia.org By markedly decreasing the formation of 3-OMD, tolcapone helps to ensure that a greater proportion of administered levodopa can enter the central nervous system. wikipedia.orgfda.govwikipedia.orgresearchgate.net This reduction in 3-OMD is a dose-dependent effect. fda.gov

Interactive Data Table: Effects of Tolcapone on Levodopa and 3-OMD

| Parameter | Effect of Tolcapone Co-administration | Reference |

| Levodopa Bioavailability (AUC) | Increased by approximately two-fold | drugs.comreliasmedia.comfda.gov |

| Levodopa Elimination Half-life | Prolonged from ~2 hours to ~3.5 hours | drugs.comreliasmedia.com |

| 3-O-Methyldopa (3-OMD) Levels | Markedly decreased | europa.eueuropa.eufda.gov |

| Dopamine Extracellular Levels | Increased | nih.gov |

COMT Activity Inhibition in Biological Matrices

Inhibition of Erythrocyte COMT Activity in Preclinical Models

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT). nih.govmedsafe.govt.nz Preclinical studies have demonstrated its efficacy in inhibiting COMT activity in various tissues, including the liver, gut, and brain. nih.govdovepress.comneurology.org Erythrocytes (red blood cells) are often used as a biological matrix in preclinical and clinical studies to assess the pharmacodynamic effect of COMT inhibitors. fda.gov

In preclinical models, tolcapone has been shown to effectively inhibit COMT activity in erythrocytes. fda.gov For instance, in rats, oral administration of tolcapone resulted in a significant and dose-dependent inhibition of erythrocyte COMT activity. fda.govresearchgate.net Following a single oral dose of 10 mg/kg in rats, tolcapone produced a maximal degree of COMT inhibition in peripheral tissues. researchgate.net Studies in healthy human volunteers also demonstrated that tolcapone reversibly inhibits human erythrocyte COMT activity following oral administration. medsafe.govt.nzeuropa.eueuropa.eu

The inhibitory effect of tolcapone on erythrocyte COMT is rapid and reversible. nih.govnih.gov In healthy volunteers, a single 200 mg dose of tolcapone resulted in over 80% inhibition of erythrocyte COMT activity. nih.govmedsafe.govt.nz Even with repeated dosing, such as 200 mg three times daily, a significant inhibition of 30% to 45% is maintained at trough plasma concentrations, without evidence of tolerance development. medsafe.govt.nzeuropa.eueuropa.eu

Relationship between Plasma Tolcapone Concentration and COMT Inhibition

A direct relationship exists between the plasma concentration of tolcapone and the inhibition of COMT activity in erythrocytes. medsafe.govt.nzeuropa.eunih.govcapes.gov.br As plasma tolcapone levels rise, so does the degree of COMT inhibition, and this correlation has been consistently observed in both preclinical and clinical studies. nih.govscispace.com

In healthy volunteers, single oral doses of tolcapone ranging from 10 mg to 800 mg resulted in a dose-dependent inhibition of erythrocyte COMT activity. nih.gov This inhibition closely mirrored the plasma concentration of the drug. nih.gov Pharmacokinetic-pharmacodynamic modeling has confirmed this relationship, indicating that the inhibitory effect is directly related to the concentration of tolcapone in the plasma. nih.gov

The rapid absorption and elimination of tolcapone, with a time to maximum concentration (tmax) of about 2 hours and a half-life of 2 to 3 hours, means that the peak COMT inhibition coincides with peak plasma concentrations. dovepress.comnih.gov Even though the plasma concentrations of tolcapone fluctuate between doses, continuous inhibition of erythrocyte COMT is maintained with a regular dosing schedule. researchgate.net For example, with a 200 mg dose, the maximum inhibition of erythrocyte COMT activity averages over 80%. europa.eueuropa.eu

The following table summarizes the relationship between tolcapone administration and COMT inhibition in human studies:

| Dose | Maximum Inhibition of Erythrocyte COMT Activity | Trough Inhibition (200 mg t.i.d.) | Reference(s) |

| 200 mg (single dose) | >80% | N/A | europa.eu, nih.gov, medsafe.govt.nz, europa.eu |

| 200 mg (t.i.d.) | >80% | 30-45% | europa.eu, medsafe.govt.nz, europa.eu |

Molecular Basis of Mitochondrial Interactions and Cellular Energetics

Uncoupling of Mitochondrial Oxidative Phosphorylation by Tolcapone in in vitro Models

Tolcapone has been shown to interact with mitochondria and affect cellular energetics, specifically by uncoupling oxidative phosphorylation. researchgate.netnih.gov This phenomenon has been observed in various in vitro models, including isolated rat liver mitochondria and human cell lines like HepaRG and HepG2. researchgate.netnih.govacs.org

Uncoupling of oxidative phosphorylation refers to the dissociation of the electron transport chain from ATP synthesis. In this process, the energy generated from electron transport is dissipated as heat instead of being used to produce ATP. Tolcapone acts as a protonophore, carrying protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthase to function. researchgate.net

In vitro studies have demonstrated that tolcapone can induce uncoupling at low micromolar concentrations. researchgate.netnih.gov For instance, in isolated rat liver mitochondria, tolcapone disrupted the mitochondrial membrane potential at low micromolar concentrations. researchgate.netnih.gov This effect was also observed in HepaRG cells, where tolcapone stimulated complex I-linked respiration in the presence of oligomycin, which is a characteristic feature of mitochondrial uncoupling. nih.gov The uncoupling properties of tolcapone have been reported at concentrations as low as 1 µM. researchgate.net

The following table summarizes the findings on tolcapone's uncoupling effect in different in vitro models:

| In Vitro Model | Observed Effect | Effective Concentration | Reference(s) |

| Isolated Rat Liver Mitochondria | Disruption of mitochondrial membrane potential | Low micromolar | researchgate.net, nih.gov |

| HepaRG Cells | Stimulation of complex I-linked respiration with oligomycin | Not specified | nih.gov |

| Rat Hepatocytes | Increased respiration rate | 1 µM | researchgate.net |

Impact on Adenosine (B11128) Triphosphate (ATP) Synthesis in Cellular Systems

A direct consequence of the uncoupling of oxidative phosphorylation by tolcapone is a decrease in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.netnih.gov This reduction in cellular ATP levels has been documented in various cellular systems. nih.govresearchgate.net

In the human cell line HepaRG, tolcapone was found to decrease the cellular ATP content with an estimated IC50 of 100 ± 15µM. nih.gov This depletion of ATP is a key factor in the cytotoxicity observed with tolcapone at higher concentrations. nih.gov Similarly, in simulated models of drug-induced liver injury, administration of tolcapone led to a decrease in hepatic ATP levels, with some simulations showing up to a 31% reduction from baseline. researchgate.net

Studies on neuroblastoma cell lines also revealed a dose-dependent decrease in ATP production per cell upon treatment with tolcapone. nih.govresearchgate.net This effect on ATP synthesis is a critical aspect of tolcapone's cellular toxicity, as it impairs the energy-dependent functions of the cell. xiahepublishing.com The reduction in spare respiratory capacity, a measure of a cell's ability to respond to increased energy demand, is significantly impacted by tolcapone, further highlighting its effect on cellular energetics. acs.orgnih.gov

The following table presents data on the impact of tolcapone on ATP levels in different cell systems:

| Cell System | Effect on ATP | Concentration/Dose | Reference(s) |

| HepaRG Cells | Decreased ATP content (IC50) | 100 ± 15µM | nih.gov |

| Simulated Human Hepatocytes | Up to 31% decrease in hepatic ATP | 200 mg t.i.d. (simulated) | researchgate.net |

| Neuroblastoma Cell Lines | Dose-dependent decrease in ATP-per-cell | Not specified | nih.gov, researchgate.net |

Induction of Oxidative Stress and Reactive Oxygen Species Production in Cell Lines

In addition to its effects on mitochondrial energetics, tolcapone has been shown to induce oxidative stress and increase the production of reactive oxygen species (ROS) in various cell lines. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

In HepaRG cells, the inhibition of mitochondrial respiration by tolcapone was associated with an increased production of ROS. nih.gov This suggests that the disruption of the electron transport chain by tolcapone may lead to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals and other ROS.

A study on neuroblastoma cell lines demonstrated a dose-dependent increase in ROS levels following treatment with tolcapone. nih.govnih.gov This increase in ROS corresponded with the observed cytotoxicity and reduction in ATP levels in these cells. nih.gov The generation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death. dovepress.com In HepG2 cells, tolcapone treatment led to a significant increase in ROS levels, which was 12 times higher than control cells at a concentration of 50 µM. acs.org

The following table summarizes the findings on tolcapone-induced oxidative stress:

| Cell Line | Observed Effect | Concentration | Reference(s) |

| HepaRG Cells | Increased ROS production | Not specified | nih.gov |

| Neuroblastoma (SMS-KCNR, BE(2)-C) | Dose-dependent increase in ROS | 0-100 µmol/L | nih.gov |

| HepG2 Cells | 12-fold increase in ROS levels | 50 µM | acs.org |

Table of Compounds Mentioned

Mechanisms of Mitochondrial Impairment in HepG2 Cells and Other Cellular Models

The hepatotoxicity associated with tolcapone has been linked to its detrimental effects on mitochondria. wikipedia.orgmedlink.com Studies using various cellular models, most notably the human hepatocarcinoma cell line HepG2 and the human hepatic cell line HepaRG, have elucidated several key mechanisms by which tolcapone impairs mitochondrial function. researchgate.netnih.govelifesciences.org

A primary mechanism of tolcapone-induced mitochondrial toxicity is the uncoupling of oxidative phosphorylation . wikipedia.orgresearchgate.nettandfonline.com Tolcapone acts as a protonophore, dissipating the mitochondrial proton gradient that is essential for ATP synthesis. nih.govnih.gov This uncoupling leads to a decrease in cellular ATP levels and an increase in heat production. researchgate.netnih.gov In HepG2 cells, tolcapone's uncoupling effect is demonstrated by a rapid, dose-dependent increase in basal respiration and proton leak. elifesciences.org This disruption of the mitochondrial energy production process is a central feature of its toxicity. researchgate.nettandfonline.com

Beyond uncoupling, tolcapone directly inhibits the mitochondrial respiratory chain complexes . researchgate.netnih.gov Studies on disrupted mouse liver mitochondria and HepaRG cells have shown that tolcapone can inhibit Complex I, Complex II, and Complex IV of the electron transport chain (ETC). nih.gov The significant decrease in maximal respiration observed in HepG2 cells treated with tolcapone further supports the inhibition of respiratory complexes or the supply and oxidation of substrates, thereby reducing the cell's capacity to meet energetic demands. nih.gov

This impairment of the ETC by tolcapone leads to several downstream consequences. One significant effect is the increased production of reactive oxygen species (ROS) and lactate. researchgate.netnih.gov In HepG2 cells, tolcapone treatment resulted in a substantial increase in ROS levels, indicating a state of oxidative stress. nih.govacs.org This is often accompanied by a reduction in cellular glutathione (B108866) levels. researchgate.net

Furthermore, tolcapone's actions lead to alterations in mitochondrial membrane potential and mass . researchgate.netacs.org The uncoupling activity inherently involves depolarization of the mitochondrial membrane. researchgate.net Studies have also noted a reduction in mitochondrial mass following prolonged exposure. researchgate.net The toxic effects of tolcapone are more pronounced in cells forced to rely on oxidative phosphorylation for energy, such as HepG2 cells cultured in galactose medium instead of high-glucose medium. nih.gov In these galactose-cultured cells, tolcapone's harmful effects on metabolic and lysosomal activity were significantly increased at lower concentrations. nih.gov

Transmitochondrial cybrid studies have also revealed that mitochondrial genotype can influence susceptibility to tolcapone-induced toxicity. elifesciences.org For instance, HepG2 cybrids with mitochondrial DNA from haplogroup J showed greater susceptibility to ATP depletion and mitochondrial dysfunction when treated with tolcapone compared to those from haplogroup H. elifesciences.org

Table 1: Effects of Tolcapone on Mitochondrial Parameters in Cellular Models

| Parameter | Cellular Model | Observed Effect | Reference(s) |

|---|---|---|---|

| ATP Content | HepaRG | Decreased (IC50 ~100 µM) | researchgate.netnih.gov |

| HepG2 (Haplogroup J) | Significantly lower ATP levels compared to Haplogroup H | elifesciences.org | |

| Mitochondrial Respiration | HepaRG | Inhibition of maximal complex I- and complex II-linked oxygen consumption | nih.gov |

| HepG2 | Significant decrease in maximal respiration and spare respiratory capacity | nih.gov | |

| Respiratory Chain Complexes | Disrupted mouse liver mitochondria | Inhibition of Complex I, II, and IV | researchgate.netnih.gov |

| Reactive Oxygen Species (ROS) | HepG2 | Increased production | researchgate.netnih.govnih.gov |

| Mitochondrial Uncoupling | HepG2, HepaRG, Intact mouse liver mitochondria | Confirmed uncoupling of oxidative phosphorylation | medlink.comnih.govnih.gov |

Comparative Mechanistic Cellular Studies with Related Nitrocatechol Derivatives

The mitochondrial toxicity of tolcapone is particularly evident when compared to other nitrocatechol-based COMT inhibitors, such as entacapone (B1671355) and opicapone (B609759). nih.govacs.org These comparative studies have been crucial in identifying the structural and chemical properties that govern the toxic potential of this class of compounds.

Tolcapone vs. Entacapone: The most striking difference is that tolcapone is a significantly more potent mitochondrial toxicant than entacapone. medlink.comresearchgate.netnih.gov While both compounds are nitrocatechol derivatives and can uncouple oxidative phosphorylation, their effects differ dramatically in magnitude and consequence. nih.govnih.gov

Toxicity: In HepaRG cells, tolcapone was cytotoxic and decreased ATP content, whereas entacapone showed no cytotoxicity or ATP depletion at comparable concentrations. researchgate.netnih.gov Similarly, in Caco-2 intestinal cells, tolcapone reduced cell viability while entacapone did not. nih.gov

Mitochondrial Inhibition: Tolcapone inhibits complexes I, II, and IV, whereas entacapone's inhibitory effects are primarily on complexes I and IV and are less potent. researchgate.netnih.gov

Oxidative Stress: Tolcapone treatment leads to a significant increase in ROS production in HepG2 cells, an effect not observed with entacapone. nih.govacs.org

Mechanism of Difference: The difference in toxicity is not attributed solely to the nitrocatechol moiety, as both drugs possess it. nih.govacs.org Instead, research points to the higher lipophilicity of tolcapone as a key factor. wikipedia.orgnih.gov Higher lipophilicity generally increases the uncoupling activity of protonophores. nih.gov Additionally, the presence of a carbonyl group directly attached to the nitrocatechol ring in tolcapone's structure is thought to increase its reactivity compared to entacapone. nih.gov

Tolcapone vs. Other Nitrocatechol Derivatives: Studies on a broader range of nitrocatechol derivatives have further refined the understanding of the structure-toxicity relationship.

Opicapone: Like entacapone, opicapone is a nitrocatechol derivative that does not exhibit the hepatotoxicity associated with tolcapone. nih.govacs.org

Structural Determinants of Toxicity: Research suggests that a fine balance between lipophilicity and the chemical nature of substituents on the nitrocatechol ring governs toxicity. nih.gov For example, the presence of a cyano moiety in the double bond of some derivatives appears to stabilize the molecule and decrease cytotoxicity. nih.gov In contrast, a carbonyl group attached to the ring, as seen in tolcapone, increases reactivity and toxic potential. nih.gov

Table 2: Comparative Cellular Toxicity of Nitrocatechol Derivatives

| Compound | Key Structural Feature | Lipophilicity (Relative) | Mitochondrial Toxicity Profile | Reference(s) |

|---|---|---|---|---|

| Tolcapone | Carbonyl on ring | High | Potent uncoupler; Inhibits Complexes I, II, IV; Induces ROS; Cytotoxic | researchgate.netnih.govnih.gov |

| Entacapone | Cyano group on double bond | Lower | Weak uncoupler; Inhibits Complexes I, IV (less potently); No significant ROS induction or cytotoxicity | researchgate.netnih.govnih.gov |

| Opicapone | - | - | Lacks toxicity observed with tolcapone | nih.govacs.org |

| Experimental Derivatives | Varies (e.g., with/without cyano group) | Varies | Toxicity correlates with lipophilicity and absence of stabilizing groups like cyano moieties | nih.gov |

Pharmacokinetic Characterization and Modeling of Tolcapone

Absorption Dynamics

Oral Bioavailability and Gastrointestinal Absorption Kinetics

Tolcapone (B1682975) is characterized by rapid absorption following oral administration, with peak plasma concentrations (tmax) typically reached within approximately 2 hours. fda.goveuropa.eunih.gov The absolute oral bioavailability of tolcapone is approximately 65%. europa.euwikipedia.orgeuropa.eudrugbank.com Studies have shown that after an initial lag time of about 30 minutes, the absorption of tolcapone follows either zero- or first-order kinetics. nih.gov

The pharmacokinetics of tolcapone are linear over a dose range of 50 mg to 400 mg. fda.govdrugs.com At doses of 100 mg and 200 mg administered three times daily, the peak plasma concentrations (Cmax) are approximately 3 µg/mL and 6 µg/mL, respectively, with no significant accumulation of the drug. fda.goveuropa.eufda.gov

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (tmax) | ~2 hours | fda.goveuropa.eunih.gov |

| Absolute Oral Bioavailability | ~65% | europa.euwikipedia.orgeuropa.eudrugbank.com |

| Absorption Kinetics | Zero- or first-order | nih.gov |

Distribution Characteristics

Plasma Protein Binding Affinity and Extent (>99.9% to albumin)

Tolcapone exhibits a very high affinity for plasma proteins, with binding exceeding 99.9%. fda.goveuropa.euwikipedia.org This extensive binding is primarily to serum albumin. fda.goveuropa.eudrugbank.comfda.gov The high degree of protein binding restricts the widespread distribution of tolcapone into various tissues. fda.goveuropa.eunih.gov In vitro studies have confirmed that this high protein binding is maintained over a concentration range of 0.32 to 210 µg/mL. fda.govfda.govdrugs.com

Volume of Distribution in Preclinical Models

The steady-state volume of distribution (Vss) of tolcapone is relatively small, reported to be approximately 9 liters in healthy volunteers. fda.goveuropa.eueuropa.eudrugbank.comnih.gov Following a 50 mg intravenous infusion, the Vss was found to be 8.6 ± 1.1 L. fda.gov However, in Parkinson's disease patients, the estimated total volume of distribution is larger, approximately 16 to 30 liters. fda.govnih.gov This larger volume of distribution in patients contributes to a longer estimated half-life of 5 to 8 hours, compared to about 2 hours in healthy volunteers. nih.gov

| Population | Volume of Distribution (Vd) | Source(s) |

| Healthy Volunteers (IV) | 8.6 ± 1.1 L | fda.gov |

| Healthy Volunteers (Steady State) | ~9 L | fda.goveuropa.eueuropa.eudrugbank.comnih.gov |

| Parkinson's Disease Patients | 16 - 30 L | fda.govnih.gov |

Blood-Brain Barrier Permeation and Central Nervous System Exposure in Animal Models

Tolcapone is capable of crossing the blood-brain barrier (BBB). mdpi.com Its ability to penetrate the CNS is attributed to its higher lipophilicity compared to other catechol-O-methyltransferase (COMT) inhibitors like entacapone (B1671355). wikipedia.org Preclinical models have demonstrated that tolcapone effectively inhibits COMT in the brain. nih.gov Although some sources suggest it enters the central nervous system to a minimal extent, it has been shown to inhibit central COMT activity in animals. fda.govdrugs.com Studies have indicated that the brain distribution of tolcapone can be increased in the presence of P-glycoprotein (P-gp) inhibitors, suggesting that P-gp may play a role in its transport across the BBB. mdpi.com In vitro studies using Caco-2 cell models, which are used to mimic intestinal and BBB permeability, have shown that tolcapone has good permeability. mdpi.com Research on postmortem brain tissues from animal models has also been conducted to understand its binding characteristics within the brain. nih.gov

Tissue Distribution Patterns in Preclinical Studies

Tolcapone's distribution into body tissues is not extensive, a characteristic attributed to its high plasma protein binding of over 99.9%. drugs.comeuropa.eueuropa.euwikipedia.org In vitro experiments have demonstrated that tolcapone primarily binds to serum albumin. drugs.comeuropa.eueuropa.eu The steady-state volume of distribution (Vss) is small, approximately 9 liters. drugs.comeuropa.eueuropa.eu

Despite its limited widespread distribution, tolcapone does cross the blood-brain barrier and has been shown to inhibit catechol-O-methyltransferase (COMT) activity in the central nervous system of animals. drugs.comtouchneurology.com Preclinical studies in rats have shown that tolcapone is excreted into maternal milk. drugs.comeuropa.eueuropa.eu In preclinical models, tolcapone effectively inhibited COMT in the gut, brain, and liver. nih.gov

In a population pharmacokinetic study involving Parkinson's disease patients, the volume of distribution was estimated to be around 30 liters, which is higher than that observed in healthy volunteers. nih.govnih.gov This larger volume of distribution in patients contributes to a longer estimated half-life compared to healthy individuals. nih.govfda.gov

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling has been instrumental in understanding the behavior of tolcapone in the target patient population.

Pharmacostatistical models, particularly those developed using the NONMEM (Nonlinear Mixed-Effects Modeling) software, have been employed to analyze sparse data from clinical trials. nih.govnih.govfda.govresearchgate.net These analyses have confirmed that a two-compartment open model with first-order absorption and a potential lag time appropriately describes the concentration-time data of tolcapone. nih.govnih.govfda.govresearchgate.net

Population pharmacokinetic studies involving over 400 patients have validated that tolcapone's pharmacokinetics are not significantly influenced by renal function across a wide range of creatinine (B1669602) clearance values. europa.eueuropa.eu These models have also been used to investigate the impact of various covariates, such as age, sex, and body weight, on tolcapone's pharmacokinetics, finding no clinically significant influences on its clearance. nih.govnih.gov The use of NONMEM has allowed for the characterization of the concentration-effect relationship of levodopa (B1675098) with and without tolcapone, demonstrating no significant change in levodopa responsiveness. nih.gov

Table of Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

|---|---|---|

| Systemic Clearance | ~7 L/h | drugs.com, europa.eu, europa.eu |

| Volume of Distribution (Vss) | 9 L (healthy volunteers) | drugs.com, europa.eu, europa.eu |

| ~30 L (Parkinson's patients) | nih.gov, nih.gov | |

| Plasma Protein Binding | >99.9% (mainly to albumin) | drugs.com, europa.eu, europa.eu, wikipedia.org |

| Elimination Half-Life | 2-3 hours | europa.eu, drugbank.com, fda.gov, wikipedia.org, drugs.com |

| 5-8 hours (Parkinson's patients) | fda.gov, nih.gov, nih.gov | |

| Excretion | 60% in urine, 40% in feces | drugs.com, europa.eu, europa.eu, nih.gov, wikipedia.org |

| Unchanged Drug in Urine | <0.5% | drugs.com, europa.eu, europa.eu, nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-O-methyl-tolcapone |

| Benserazide |

| Carbidopa |

| Desipramine |

| Dopamine (B1211576) |

| Ephedrine |

| Levodopa |

| Tolbutamide |

| Tolcapone |

Covariate Analysis (e.g., Age, Sex, Body Weight) on Pharmacokinetic Parameters

Population pharmacokinetic analyses have been conducted to investigate the influence of various demographic factors, known as covariates, on the pharmacokinetic parameters of tolcapone. These analyses aim to identify any subpopulations that might experience significantly different drug exposure, which could necessitate dosage adjustments. nih.govquantics.co.uk The primary covariates examined in relation to tolcapone's pharmacokinetics include age, sex, body weight, and race. fda.govdrugs.com

Studies involving hundreds of patients have consistently shown that while some covariates may exhibit statistically significant effects, these effects are not considered to be of a magnitude that would be clinically relevant. fda.gov A population pharmacokinetic study involving 412 patients (262 males, 150 females, aged 34-83 years, weighing 36-153 kg) analyzed sparse blood samples to model tolcapone's behavior. nih.govfda.gov The results from this and other analyses indicated that tolcapone's pharmacokinetics are generally independent of sex, age, and body weight. drugs.comnih.gov

Specifically, no substantial differences in mean pharmacokinetic parameters were observed between young (18-40 years) and elderly (55-75 years) volunteers at doses from 100 to 400 mg. fda.gov Similarly, no gender-based differences were found in the pharmacokinetics of tolcapone across a dose range of 100-800 mg. fda.gov Ethnic comparisons between Caucasians, Japanese, and Black individuals also revealed no significant differences in pharmacokinetic profiles. fda.gov

| Covariate | Finding | Clinical Significance |

|---|---|---|

| Age | No substantial differences in pharmacokinetic parameters between young and elderly volunteers at doses of 100-400 mg. fda.gov | Not clinically relevant. fda.gov |

| Sex | No gender difference observed in pharmacokinetics at doses of 100-800 mg. fda.gov | Not clinically relevant. fda.govnih.gov |

| Body Weight | Investigated as a potential factor influencing pharmacokinetics. fda.gov | Not clinically significant. nih.govnih.gov |

| Lean Body Weight | Showed the biggest impact on clearance in one dataset. fda.gov | Not considered clinically relevant. fda.gov |

| Race | No ethnic differences observed between Caucasians, Japanese, and Blacks. fda.gov | Not clinically relevant. drugs.com |

Pharmacokinetic Linearity and Dose Proportionality

The pharmacokinetic profile of tolcapone demonstrates linearity and dose proportionality within a specific therapeutic range. nih.govresearchgate.net Studies have established that the pharmacokinetics of tolcapone are linear over a dose range of 50 mg to 400 mg. fda.govdrugs.com This linearity is observed regardless of co-administration with levodopa/carbidopa. drugs.com

Following oral administration, tolcapone is rapidly absorbed and eliminated. nih.govresearchgate.net The linear relationship means that as the dose increases within this range, the resulting plasma concentrations and the total exposure (as measured by the area under the curve, or AUC) increase proportionally. For instance, at steady-state with three-times-daily (tid) dosing, the maximum plasma concentration (Cmax) is approximately 3 µg/mL for a 100 mg dose and 6 µg/mL for a 200 mg dose, illustrating this dose-proportional response. drugs.com

The elimination half-life of tolcapone is approximately 2 to 3 hours, and due to this rapid elimination, no significant accumulation of the drug occurs with multiple dosing regimens. drugs.com While the pharmacokinetics of tolcapone itself are linear, it is noteworthy that one of its inactive metabolites, Ro 40-7591, does not exhibit linear pharmacokinetics over the same dose range. fda.gov An early study in healthy volunteers noted a slight nonlinearity in tolcapone pharmacokinetics at doses up to 50 mg, with linear pharmacokinetics observed above that level. nih.gov

| Dose (tid) | Approximate Cmax (µg/mL) |

|---|---|

| 100 mg | 3 drugs.com |

| 200 mg | 6 drugs.com |

Impact of Renal Function on Tolcapone Pharmacokinetics in Modeled Populations

The influence of renal function on the pharmacokinetics of tolcapone has been evaluated through population pharmacokinetic modeling during clinical trials. europa.eu These analyses have consistently demonstrated that the pharmacokinetics of tolcapone are unaffected by renal function over a wide range of creatinine clearance values, from 30 to 130 mL/min. europa.eu

This lack of effect is explained by the compound's primary routes of metabolism and excretion. Tolcapone is almost entirely metabolized before being excreted, with only a very small fraction (approximately 0.5% of the dose) being eliminated unchanged in the urine. fda.govdrugs.com The main metabolic pathway is glucuronidation, and the resulting inactive metabolite, tolcapone-glucuronide, is excreted through both urine and bile (in feces). europa.eu

Because such a negligible amount of the active drug is cleared by the kidneys, renal impairment is not expected to significantly affect the plasma concentrations of unchanged tolcapone. fda.gov This was confirmed in population pharmacokinetic studies in Parkinsonian patients, which found no significant relationship between creatinine clearance and tolcapone clearance. fda.gov It was calculated that a patient with a creatinine clearance as low as 50 mL/min would retain at least 70% of the typical clearance of tolcapone. fda.gov Furthermore, an evaluation of tolcapone glucuronide accumulation in patients with creatinine clearance values ranging from 42 to 146 mL/min showed that trough levels of this metabolite remained low, with no observed relationship between its concentration and the degree of renal function. fda.gov Consequently, the pharmacokinetic profile of tolcapone is considered to be independent of the patient's renal function status.

Metabolic Pathways and Biotransformation of Tolcapone

Major Metabolic Pathways

The two main metabolic pathways for tolcapone (B1682975) are glucuronidation and O-methylation. These processes are key to its clearance from the body.

Glucuronidation and Glucuronide Conjugate Formation

The principal metabolic pathway for tolcapone is direct glucuronidation of the 3-hydroxyl group, forming an inactive glucuronide conjugate. drugs.comeuropa.eueuropa.eu This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. fda.govmdpi.com This glucuronide is the most abundant metabolite found in both plasma, urine, and feces, accounting for a significant portion of the administered dose. nih.govnih.gov Specifically, the 3-O-β,D-glucuronide conjugate is the major early metabolite detected in plasma. nih.govnih.gov Research indicates that this glucuronidation is highly regioselective for the 3-hydroxyl group, as 4-O-glucuronidation has not been observed. nih.gov

| Metabolite | Percentage of Excreted Dose (Urine) | Percentage of Excreted Dose (Feces) |

| Tolcapone Glucuronide | ~27% | ~33% |

This table presents the approximate percentage of the tolcapone glucuronide metabolite found in urine and feces relative to the total radioactivity excreted by these routes. nih.gov

O-Methylation by COMT to 3-O-Methyl-Tolcapone

Another significant metabolic pathway for tolcapone is O-methylation of the 3-hydroxyl group by catechol-O-methyltransferase (COMT), the very enzyme it is designed to inhibit. drugs.comeuropa.eudrugs.com This reaction forms the metabolite 3-O-methyl-tolcapone (3-OMT). drugs.comnih.gov While glucuronidation is the primary initial metabolic step, 3-OMT is considered a major "late" metabolite in plasma, indicating a slower formation or elimination process compared to the glucuronide conjugate. nih.govnih.gov

Minor Metabolic Pathways

In addition to the major pathways, tolcapone is also metabolized through several minor routes, including hydroxylation, oxidation, and nitro group reduction.

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2A6, CYP2E1, CYP1A2)

Tolcapone can undergo hydroxylation of its methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. drugs.comeuropa.eueuropa.eu In vitro studies have specifically identified CYP3A4 and CYP2A6 as being involved in this oxidative process. drugs.comeuropa.eueuropa.eufda.gov This hydroxylation is considered a minor metabolic pathway. nih.gov

Acetylation of Amine Metabolites

A minor but notable metabolic pathway for tolcapone involves the reduction of its 5-nitro group to form an amine metabolite. wikipedia.orgfda.gov This amine derivative can then undergo N-acetylation. wikipedia.orgfda.gov While the N-acetylamino metabolite itself is found in only small quantities in urine, evidence for this pathway is substantiated by the presence of the N-acetylamino glucuronide in both urine (accounting for 6% of the dose) and feces (1% of the dose). fda.gov In plasma, the N-acetylamino metabolite becomes measurable at later time points, such as 12 hours after administration. nih.gov This subsequent acetylation highlights a secondary metabolic cascade following the initial reduction of the parent compound. fda.govnih.gov

Sulfation of Amine Metabolites

Following the reduction of the 5-nitro group to an amine, this metabolite can also be conjugated with sulfate (B86663). researchgate.netfda.gov The sulfation pathway represents a relatively minor route of elimination for tolcapone's amine metabolites. Studies have quantified the excretion of the amine sulfate conjugate, indicating it accounts for approximately 1.5% of the total administered dose, with detection in both urine and feces. fda.gov The amine metabolite itself, along with its glucuronide and sulfate conjugates, has not been identified in plasma samples. fda.gov

Identification and Quantification of Metabolites

The metabolic profile of tolcapone has been characterized through studies analyzing its distribution and excretion, primarily using radiolabeled compounds. Following an oral dose of 14C-labeled tolcapone, approximately 60% of the radioactivity is recovered in the urine and 40% in the feces. wikipedia.orgbiosynth.com

Plasma Metabolite Profiles (e.g., 3-O-β,D-glucuronide, 3-OMT)

In plasma, several key metabolites have been identified and quantified. The major drug-related compounds found in plasma are unchanged tolcapone, its 3-O-methylated derivative (3-O-methyltolcapone or 3-OMT), and a glucuronide conjugate. fda.gov

Two hours after administration, unchanged tolcapone accounts for the majority of plasma radioactivity (59.3%). nih.gov The most significant early metabolite is the 3-O-β,D-glucuronide, representing 18.6% of plasma radioactivity at the 2-hour mark. nih.gov 3-OMT is also present but at a lower concentration, accounting for 2.1% of radioactivity. nih.gov

Over time, the metabolite profile shifts. At 12 hours post-administration, 3-OMT becomes the predominant metabolite in plasma, while the concentration of the glucuronide conjugate decreases. nih.gov

Relative Abundance of Tolcapone and its Major Metabolites in Human Plasma

| Compound | Relative Abundance (% of Radioactivity at 2 hours) | Relative Abundance (% of Total Drug-Related Material) | Notes |

|---|---|---|---|

| Tolcapone (unchanged) | 59.3% | 35% | Major component in plasma shortly after administration. |

| 3-O-β,D-glucuronide | 18.6% | 12% | Major early metabolite. |

| 3-O-methyltolcapone (3-OMT) | 2.1% | 26% | Becomes the major late metabolite in plasma. |

Urinary and Fecal Metabolite Excretion Patterns

The excretion of tolcapone metabolites occurs through both renal and fecal routes. Studies with radiolabeled tolcapone have provided a detailed breakdown of the excreted compounds. nih.gov

The 3-O-β,D-glucuronide is the most abundant metabolite found in both urine and feces, constituting 27% and 33% of the total radioactivity excreted through these routes, respectively. nih.gov This single metabolite accounts for 26% of the total administered dose. nih.gov

Other metabolites derived from the amine derivative are also present. The amine metabolite itself is excreted in urine (3% of dose) and feces (6% of dose). fda.gov Further conjugates of the amine, such as the N-acetylamino glucuronide, are found in urine (6% of dose) and feces (1% of dose). fda.gov The amine sulfate is a minor component, accounting for 1.5% of the dose. fda.gov

Excretion of Tolcapone and its Metabolites

| Metabolite | Excretion in Urine (% of Administered Dose) | Excretion in Feces (% of Administered Dose) |

|---|---|---|

| 3-O-β,D-glucuronide | ~15.5% (27% of urinary radioactivity) | ~13.4% (33% of fecal radioactivity) |

| Amine Derivative | 3% | 6% |

| N-acetylamino glucuronide | 6% | 1% |

| Amine glucuronide | ~2.9% (5% of urinary radioactivity) | - |

| Amine sulfate | ~0.9% (1.5% of urinary radioactivity) | ~0.3% (0.7% of fecal radioactivity) |

| Carboxylic Acid Metabolite | ~2.1% (3.7% of urinary radioactivity) | ~0.5% (1.3% of fecal radioactivity) |

| Alcohol Metabolite | ~0.7% (1.2% of urinary radioactivity) | ~0.4% (0.9% of fecal radioactivity) |

| Unchanged Tolcapone | 0.5% | Virtually none |

Note: Percentages of administered dose for some metabolites are calculated based on the reported total excretion via urine (57.3%) and feces (40.5%) and the percentage of radioactivity within each matrix. nih.gov

Metabolic Stability and Enzyme Kinetics in in vitro Systems

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic stability and enzyme kinetics of tolcapone. These studies confirm that glucuronidation is the primary metabolic pathway. The formation of the 3-O-glucuronic acid conjugate is catalyzed by UDP-glucuronyl transferase (UDPGT) enzymes. fda.gov The Michaelis-Menten constant (Km) for this reaction was determined to be 75 ± 6 µM, which is higher than the typical therapeutic concentrations of tolcapone (around 32 µM), suggesting that the UDPGT enzymes are unlikely to become saturated under normal conditions. fda.gov

While glucuronidation is the main elimination pathway, other enzymes are involved in minor routes. In vitro experiments indicate that the hydroxylation of the methyl group is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6, with CYP3A4 playing a more dominant role. fda.govbiosynth.com Although tolcapone has a higher affinity for CYP3A4 than for UDPGT, the maximal reaction velocity (Vmax) for glucuronidation is approximately five times higher, reinforcing glucuronidation as the principal route of metabolism. fda.gov In vitro studies also show that tolcapone has an affinity for CYP2C9 but does not appear to cause clinically significant interactions with drugs metabolized by this pathway. wikipedia.org

In Vitro Enzyme Kinetic Parameters for Tolcapone Metabolism

| Metabolic Pathway | Enzyme(s) | Kinetic Parameter (Km) | Notes |

|---|---|---|---|

| Glucuronidation | UDPGT | 75 ± 6 µM | Primary metabolic pathway with high capacity (Vmax). |

| Hydroxylation | CYP3A4, CYP2A6 | Not specified | Minor pathway; higher affinity but lower Vmax than glucuronidation. |

| Inhibition Potential | CYP2C9 | Not applicable | Shows affinity in vitro, but clinically relevant interactions are unlikely. |

Analytical Methodologies for Tolcapone Research

Chromatographic Techniques for Tolcapone (B1682975) and Metabolites

Chromatography, a powerful separation technique, is extensively used for the analysis of tolcapone and its metabolic products. researchgate.net High-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the predominant methods. researchgate.netresearchgate.net These techniques offer the necessary selectivity and sensitivity for complex biological samples. Gas chromatography-mass spectrometry (GC-MS) also finds application, particularly in comprehensive metabolite profiling. nih.govnih.gov

Table 1: Examples of HPLC Mobile Phases and Detection Wavelengths for Tolcapone Analysis

| Analyte(s) | Mobile Phase Composition | pH | Detection Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Tolcapone | Mixed Phosphate (B84403) Buffer:Acetonitrile (B52724):Methanol (B129727) (40:20:40) | 4.0 | 264 nm | humanjournals.com |

| Tolcapone & Quinapril (B1585795) | Mixed Phosphate Buffer:Acetonitrile (40:60) | 6.5 | 239 nm | rjptonline.org |

| Tolcapone & Quinapril | Water:Methanol (55:45) | N/A | 220 nm | innovationinfo.org |

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For tolcapone, linearity has been demonstrated over various concentration ranges. One study showed a linear range of 60-140 µg/mL with a coefficient of determination (R²) of 0.996. humanjournals.com Another method established linearity in the range of 62.5-187.5 µg/mL with an R² of 0.999. slideshare.netrjptonline.org

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. It is typically expressed as the relative standard deviation (%RSD). For a validated tolcapone method, the %RSD for precision was found to be 0.7%, which is well within the acceptable limits of not more than 2%. humanjournals.cominnovationinfo.org

Accuracy: Accuracy is assessed through recovery studies by spiking a known amount of the standard drug into the sample at different concentration levels (e.g., 50%, 100%, 150%). The percentage recovery of tolcapone has been reported to be in the range of 99.14% to 100.74%, indicating a high degree of accuracy. humanjournals.com Another study reported a mean recovery of 99.55% for tolcapone. rjptonline.orgresearchgate.net

Table 2: Validation Parameters for Tolcapone HPLC Methods

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 60-140 µg/mL | humanjournals.com |

| Correlation Coefficient (R²) | 0.996 | humanjournals.com |

| Precision (%RSD) | 0.7% | humanjournals.com |

| Accuracy (% Recovery) | 99.14% - 100.74% | humanjournals.com |

| Limit of Detection (LOD) | 1.56 µg/mL | humanjournals.com |

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher pressures. chromatographyonline.com UHPLC systems, when coupled with mass spectrometry (UHPLC-MS), are particularly powerful for metabolomics studies, including the analysis of tolcapone and its metabolites. ugent.beacs.org The enhanced separation efficiency of UHPLC is beneficial for resolving complex mixtures of metabolites in biological samples. chromatographyonline.com The move from HPLC to UHPLC has been instrumental in improving the resolution limits of LC-MS systems. chromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique for the profiling of small molecule metabolites. nih.govnih.gov While less common than LC-based methods for the direct analysis of a parent drug like tolcapone, GC-MS is highly effective for the comprehensive analysis of its metabolites in biological fluids. nih.gov This technique is particularly suited for volatile and thermally stable compounds. researchgate.net For non-volatile metabolites, a derivatization step is often required to increase their volatility. nih.gov GC-MS-based metabolomics can identify and semi-quantify hundreds of compounds in a single run, making it a valuable tool for understanding the metabolic fate of drugs like tolcapone. nih.govnih.gov It has been used in combination with LC-MS for a more comprehensive understanding of the metabolome. google.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Electroanalytical Approaches for Tolcapone

Electroanalytical methods offer a compelling alternative for the analysis of tolcapone due to their inherent advantages, including rapid analysis times, procedural simplicity, cost-effectiveness of instrumentation, and the use of less toxic reagents compared to other methods. nih.gov The selection of the working electrode and the optimization of experimental parameters are crucial for achieving satisfactory selectivity and sensitivity. nih.gov

Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry)

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), have been successfully employed to investigate the electrochemical behavior of tolcapone and for its quantitative determination. nih.govmdpi.com These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the redox properties of the analyte. mdpi.com

The boron-doped diamond (BDD) electrode has emerged as a superior electrode material for the electroanalysis of tolcapone. nih.govtubitak.gov.trdergipark.org.tr Its notable characteristics include a wide potential window, low background current, resistance to fouling, and high physical and chemical stability. researchgate.net These properties make the BDD electrode highly suitable for sensitive and reproducible measurements of tolcapone in various matrices. nih.govresearchgate.net

In one study, a BDD electrode was used to investigate the electrochemical behavior of tolcapone. nih.gov Cyclic voltammetry revealed a distinct, irreversible anodic peak for tolcapone at approximately +0.71 V (versus Ag/AgCl) in a 0.1 mol L⁻¹ phosphate buffer solution (PBS) at pH 2.5. nih.govtubitak.gov.trresearchgate.net The process was determined to be diffusion-controlled. nih.govtubitak.gov.trresearchgate.net For quantitative analysis, square wave voltammetry (SWV) was utilized, which offered enhanced sensitivity. nih.gov A linear relationship between the current and tolcapone concentration was established in the range of 1.0–50.0 μg mL⁻¹, with a limit of detection (LOD) of 0.29 μg mL⁻¹. nih.govtubitak.gov.trresearchgate.net

The performance of the BDD electrode can be further enhanced through pretreatment procedures. nih.gov Both anodic and cathodic pretreatments have been investigated to ensure a clean and active electrode surface, which is crucial for obtaining reproducible results and preventing the adsorption of oxidation products. nih.gov

The electro-oxidation of tolcapone at a BDD electrode has been shown to be an irreversible process. nih.govtubitak.gov.trresearchgate.net Studies using cyclic voltammetry indicated a well-defined oxidation peak without a corresponding reduction peak on the reverse scan, which is characteristic of an irreversible electrochemical reaction. nih.gov

A proposed mechanism for the electro-oxidation of tolcapone involves the catechol group of the molecule. nih.gov The oxidation is believed to occur at this functional group, leading to the formation of a corresponding o-quinone derivative. This reaction involves the transfer of electrons and protons. nih.gov The exact number of electrons and protons involved in the reaction can be inferred from the relationship between the peak potential and the pH of the supporting electrolyte. nih.gov

The electrochemical oxidation of tolcapone is highly dependent on the pH and the composition of the supporting electrolyte. nih.govtubitak.gov.trresearchgate.net The oxidation peak potential of tolcapone shifts to less positive values as the pH of the medium increases, indicating the involvement of protons in the oxidation process. nih.gov

A linear relationship between the anodic peak potential (Ep) and pH has been observed, following the equation Ep (V) = -0.053 pH + 0.827 (r = 0.9942). nih.gov The slope of this equation, which is close to the theoretical value of 0.059 V/pH, suggests that the number of electrons and protons involved in the oxidation reaction is equal. nih.gov The optimal pH for the analysis of tolcapone using a BDD electrode was found to be 2.5 in a phosphate buffer solution (PBS), as it provided the best signal in square wave voltammetry. nih.gov No signal was detected at pH values above 7.0. nih.gov

The choice of supporting electrolyte also influences the voltammetric response. nih.gov Different electrolytes, such as sulfuric acid, nitric acid, perchloric acid, and acetate (B1210297) buffer, have been tested. nih.gov A 0.1 mol L⁻¹ PBS at pH 2.5 yielded the highest oxidation peak current, making it the preferred supporting electrolyte for tolcapone analysis with a BDD electrode. nih.gov

Table 1: Effect of Supporting Electrolyte on the Square Wave Voltammetric Response of Tolcapone

| Supporting Electrolyte (0.1 mol L⁻¹) | pH | Anodic Peak Potential (V) | Oxidation Peak Current (μA) |

| H₂SO₄ | - | +0.73 | 2.54 |

| HNO₃ | - | +0.76 | 2.32 |

| HClO₄ | - | +0.76 | 2.31 |

| PBS | 2.5 | +0.63 | 3.39 |

| ABS | 4.7 | +0.54 | 2.88 |

| Data sourced from a study on the voltammetric measurement of tolcapone. nih.gov |

The selectivity of an analytical method is its ability to measure the analyte of interest accurately in the presence of other components in the sample matrix. In the context of pharmaceutical analysis, this includes excipients, other active pharmaceutical ingredients, and endogenous substances in biological fluids.

The electroanalytical method for tolcapone using a BDD electrode has demonstrated good selectivity. nih.govtubitak.gov.trresearchgate.net The interference from various inorganic ions and common pharmaceutical excipients was investigated. nih.gov The results showed that these substances did not significantly affect the voltammetric signal of tolcapone, indicating the high selectivity of the method. nih.govresearchgate.net This selectivity is attributed to the unique properties of the BDD electrode and the specific potential at which tolcapone is oxidized. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable tools for the characterization of tolcapone and for studying its interactions with biological macromolecules. These methods provide valuable information about the structural and electronic properties of the molecule.

In one study, various spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, were used to investigate the interaction between tolcapone and bovine serum albumin (BSA). tandfonline.comresearchgate.net The results indicated that tolcapone binds to BSA, and this binding is a spontaneous process. tandfonline.comresearchgate.net The primary forces driving this interaction were identified as hydrophobic interactions. tandfonline.comresearchgate.net

Fluorescence spectroscopy revealed that tolcapone quenches the intrinsic fluorescence of BSA through a static quenching mechanism. tandfonline.comresearchgate.net The binding constant for the BSA-tolcapone complex was determined to be in the order of 10⁷ L mol⁻¹, indicating a strong interaction. tandfonline.comresearchgate.net The binding distance between tolcapone and the tryptophan residues of BSA was calculated to be 4.2 nm. tandfonline.comresearchgate.net Both fluorescence and circular dichroism studies confirmed that the binding of tolcapone induces conformational changes in the structure of BSA. tandfonline.comresearchgate.net

Mass spectrometry has also been employed in the study of tolcapone, particularly in the context of understanding its potential off-target interactions. oup.comnih.gov Capture Compound Mass Spectrometry (CCMS) is a novel technique that utilizes a trifunctional probe consisting of the drug molecule (selectivity function), a photoreactive group (reactivity function), and a sorting tag (e.g., biotin). oup.comnih.gov This approach allows for the isolation and identification of proteins that interact with the drug. oup.comnih.gov

Using a tolcapone-based Capture Compound, researchers were able to identify not only its known target, catechol-O-methyltransferase (COMT), but also several off-target proteins. oup.comnih.gov These included mitochondrial and peroxisomal proteins, particularly components of the respiratory chain and fatty acid β-oxidation pathways. oup.comnih.gov These findings provide molecular-level insights into the potential mechanisms underlying the side effects associated with tolcapone. oup.comnih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of tolcapone and its metabolites. cuni.cz This powerful technique allows for the sensitive and specific identification of compounds in complex biological samples.

In studies of tolcapone metabolism, LC-MS/MS is instrumental in identifying and characterizing various metabolic products. For instance, research has shown that tolcapone undergoes several biotransformations, including glucuronidation, methylation, reduction of the nitro group to an amine, and subsequent acetylation. nih.gov MS/MS analysis provides detailed structural information by fragmenting the parent molecule and analyzing the resulting product ions. This fragmentation pattern acts as a molecular fingerprint, enabling the precise identification of metabolites. cuni.czmit.edu

A significant application of MS in tolcapone research has been in the investigation of its metabolic pathways. The major metabolite identified in plasma shortly after administration is the 3-O-β,d-glucuronic acid conjugate of tolcapone. nih.gov Later, 3-O-methyltolcapone (3-OMT) becomes a major plasma metabolite. nih.gov Tandem MS has been crucial in confirming the structures of these and other minor metabolites, such as those arising from the reduction of the nitro group and subsequent modifications. nih.govnih.gov

The high sensitivity of MS also allows for the detection of low-level metabolites. To enhance data quality for these minor compounds, techniques combining LC-MS/MS with chip-based infusion have been developed. This approach involves collecting fractions from the initial chromatographic separation and re-analyzing them via infusion into the mass spectrometer, which can increase sensitivity by approximately 50-fold. nih.gov This allows for more detailed structural experiments, such as multi-stage mass spectrometry (MSn), to be performed. nih.gov

High-resolution mass spectrometry (HR/MS) coupled with liquid chromatography has also been employed to study the broader impact of tolcapone on the brain's lipid profile, identifying numerous lipid species that are altered by the drug's administration. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of tolcapone metabolites identified by mass spectrometry. While MS provides information on molecular weight and fragmentation, NMR offers detailed insights into the precise arrangement of atoms within a molecule.

In tolcapone research, ¹H-NMR has been used to confirm the structures of reaction products and metabolites. nih.govoup.com For example, in studies investigating the bioactivation of tolcapone's amine and acetylamine metabolites, the structures of the resulting glutathione (B108866) (GSH) adducts, initially identified by LC-MS/MS, were definitively confirmed using ¹H NMR. nih.gov This complementary use of MS and NMR provides a high degree of confidence in the structural assignments of novel compounds. oup.com Furthermore, the purity of synthesized compounds used in research, such as tolcapone "Capture Compounds" for identifying protein interactions, is often determined by ¹H-NMR, ensuring the reliability of subsequent experiments. oup.com

UV-Visible Spectrophotometry for Quantification

This method has been successfully applied to determine the drug content in tablets. innovareacademics.intubitak.gov.tr The procedure generally involves dissolving the powdered tablets in a suitable solvent, filtering the solution, and measuring the absorbance at the predetermined λmax. innovareacademics.in UV-Visible spectrophotometry is also used to monitor the in vitro release of tolcapone from controlled-release formulations, providing valuable data on the drug's dissolution profile over time. innovareacademics.in

The table below summarizes the UV-Visible spectrophotometric methods used for tolcapone quantification:

| Application | Wavelength (λmax) | Solvent/Medium | Reference |

| Drug Content Analysis | 257 nm | Phosphate buffer pH 7.4 | innovareacademics.in |

| In-vitro Drug Release | 257 nm | Phosphate buffer pH 7.4 | innovareacademics.in |

| Bulk and Tablet Analysis | 264 nm | Methanol | humanjournals.com |

| Plasma and Urine Analysis | 270 nm | Not specified | nih.gov |

Bioanalytical Method Development for Biological Matrices

The accurate measurement of tolcapone and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolism studies. This requires the development and validation of robust bioanalytical methods.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in bioanalytical methods to remove interfering substances from the biological matrix and to concentrate the analyte of interest. mdpi.com For tolcapone analysis in plasma, several techniques are employed.

Protein Precipitation: This is a common and straightforward method. It involves adding an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing tolcapone and its metabolites can be directly injected into the HPLC system or further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For tolcapone, plasma samples can be acidified and then extracted with an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.gov LLE was used to isolate opicapone (B609759) and tolcapone (as an internal standard) from human plasma. jetir.org

Solid-Phase Extraction (SPE): While less commonly detailed in the provided context for tolcapone specifically, SPE is a widely used technique in bioanalysis that can offer cleaner extracts and higher recovery than LLE.

For urine samples, a simple dilution is often sufficient before analysis, as urine typically contains fewer interfering proteins than plasma. nih.gov

The table below outlines common sample preparation techniques for tolcapone analysis in biological matrices:

| Matrix | Technique | Key Reagents/Solvents | Purpose | Reference |

| Plasma | Protein Precipitation | Acetonitrile | Remove proteins | nih.gov |

| Plasma | Liquid-Liquid Extraction | Ethyl acetate, Hydrochloric acid | Isolate drug and metabolites | nih.gov |

| Plasma | Protein Precipitation | Acetonitrile with 0.1% formic acid | Isolate drug for LC-MS/MS | doi.org |

| Urine | Dilution | Not applicable | Reduce matrix effects | nih.gov |

Method Validation in Preclinical Biological Samples

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended purpose, particularly in preclinical studies. mdpi.com Method validation is typically performed in accordance with guidelines from regulatory agencies. tandfonline.com

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. humanjournals.comresearchgate.net This is often assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte. tandfonline.com

Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. humanjournals.comrjptonline.org This is typically evaluated by preparing a calibration curve and assessing the correlation coefficient (r²), which should be close to 1. researchgate.netrjptonline.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. humanjournals.comrjptonline.org These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). tandfonline.com The results should fall within acceptable limits of deviation. tandfonline.com

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. jetir.orgrjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. humanjournals.comtandfonline.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) is assessed to ensure that the sample integrity is maintained from collection to analysis. jetir.orgtandfonline.com

Validated HPLC-UV and HPLC-MS/MS methods have been successfully used for pharmacokinetic studies of tolcapone in various animal species (rat, dog, mouse, rabbit, and monkey) and in clinical pharmacology studies. nih.govresearchgate.net

The table below provides an example of validation parameters for an HPLC method for tolcapone:

| Validation Parameter | Finding/Result | Reference |

| Linearity Range | 60-140 µg/mL | humanjournals.com |

| Correlation Coefficient (r²) | >0.999 | researchgate.netrjptonline.org |

| Accuracy (% Recovery) | 99.14% to 101.02% | humanjournals.comresearchgate.net |

| Precision (%RSD) | < 2% | rjptonline.org |

| LOD | 1.56 µg/mL | humanjournals.com |

| LOQ | 4.73 µg/mL | humanjournals.com |

Preclinical Investigations and Translational Research Frontiers of Tolcapone

Neuropharmacological Studies in Animal Models

Influence on Dopaminergic Systems Beyond COMT Inhibition

While primarily known as a catechol-O-methyltransferase (COMT) inhibitor that modulates dopamine (B1211576) levels in the prefrontal cortex, preclinical studies reveal that tolcapone (B1682975) exerts a broader influence on dopaminergic systems. explorationpub.comnih.gov Research in rodent models has demonstrated that systemic administration of tolcapone can significantly increase dopamine levels in the ventral hippocampus, a brain region critical for memory and mood regulation. nih.gov This effect is noteworthy as COMT is generally considered to play a lesser role in dopamine regulation in subcortical areas like the hippocampus compared to the prefrontal cortex. nih.gov

Furthermore, investigations have shown that tolcapone alters the metabolism of dopamine in multiple brain regions, including the striatum, hippocampus, and cerebellum, as evidenced by changes in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov These findings suggest that tolcapone's neuropharmacological profile is not limited to cortical COMT inhibition and extends to the modulation of dopaminergic tone in other key neural circuits. nih.gov This broader impact on dopamine neurotransmission may underlie some of its observed behavioral effects in animal models. nih.gov

Table 1: Effect of Tolcapone on Dopamine and its Metabolites in Rat Brain Regions

| Brain Region | Effect on Dopamine | Effect on Metabolites (DOPAC/HVA) | Reference |

|---|---|---|---|

| Ventral Hippocampus | Significantly Increased | Altered | nih.gov |

| Prefrontal Cortex | Not Significantly Affected | Altered | nih.gov |

| Striatum | Not Significantly Affected | Altered | nih.gov |